molecular formula C25H27NO4 B12826329 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B12826329
M. Wt: 405.5 g/mol
InChI Key: VLZBFZFZTKOOCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is notable for its multiple functional groups, including a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The presence of the spirocyclic structure adds to its chemical stability and potential for diverse reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group with the Fmoc group, followed by the formation of the spirocyclic structure through cyclization reactions. The reaction conditions often require the use of organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF), along with coupling reagents like HATU and bases such as DIPEA .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can streamline the process, ensuring high purity and yield. The reaction conditions are optimized to minimize waste and maximize efficiency, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be selectively removed under basic conditions, revealing the free amine group, which can then participate in further chemical reactions. The spirocyclic structure provides rigidity and stability, making it an ideal scaffold for the development of bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid
  • 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid

Uniqueness

The uniqueness of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid lies in its specific spirocyclic structure and the presence of the Fmoc protecting group. This combination provides both stability and reactivity, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C25H27NO4

Molecular Weight

405.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C25H27NO4/c27-23(28)22-14-26(16-25(22)12-6-1-7-13-25)24(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,21-22H,1,6-7,12-16H2,(H,27,28)

InChI Key

VLZBFZFZTKOOCJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.